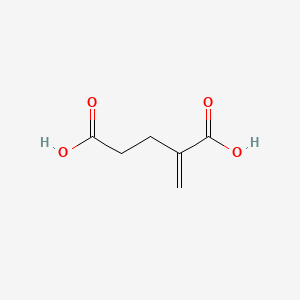

2-Methyleneglutaric acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2-Methyleneglutaric acid has been explored in various studies. For instance, the synthesis of 2-amino-2-methylglutaric acid from levulinic acid using Strecker’s method has been reported, leading to 2-methyl-5-oxopyrrolidine-2-carboxylic acid upon dehydration, showcasing a pathway to access related structures (Takenishi & Simamura, 1954). Additionally, efficient asymmetric syntheses of structurally related glutamic acids have been developed, demonstrating the chemical versatility and potential of derivatives of this compound in synthesizing biologically important molecules (Soloshonok et al., 1999).

Molecular Structure Analysis

Research on compounds related to this compound also includes detailed molecular structure analysis. For example, studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involved IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure, along with FT-IR spectrum analysis and molecular modeling to understand vibrational wavenumbers and the molecule's stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives have been explored through various synthetic routes and transformation studies. A notable example is the facile synthesis of 2-methylenecyclobutanones and their subsequent transformation into 4-methylenebutanolides via Baeyer–Villiger oxidation, highlighting the reactivity and potential utility of methylene-interrupted structures in synthesis (Yu et al., 2014).

Physical Properties Analysis

The physical properties of this compound and its derivatives are crucial for their potential applications. Although specific studies directly analyzing the physical properties of this compound were not identified, related research on the synthesis, characterization, and application of methylene-interrupted cis,cis-octadecadienoic acids provides insights into the physical properties of structurally related compounds, which could inform the understanding of this compound's physical characteristics (Christie & Holman, 1967).

Applications De Recherche Scientifique

2-Methyleneglutaric acid is involved in enzyme-catalyzed reactions, particularly in the rearrangement catalyzed by alpha-methyleneglutarate mutase (MGM). This enzyme catalyzes the conversion of 2-methyleneglutarate to 3-methylitaconate, a process that involves a radical reaction pathway (Newcomb & Miranda, 2003).

The compound has been studied in the context of genetic disorders like 3-methylglutaconic aciduria. This disorder is characterized by urinary excretion of 3-methylglutaconic and 3-methylglutaric acids, and this compound has been observed in related clinical syndromes (Gibson et al., 1991).

Cloning and expression studies of the gene encoding 2-methyleneglutarate mutase from Clostridium barkeri in Escherichia coli have been conducted. This enzyme is coenzyme B12 (adenosylcobalamin)-dependent and catalyzes the rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate (Beatrix et al., 1994).

The biochemical properties and mechanistic aspects of 2-methyleneglutarate mutase have been extensively explored. Studies include the rotation of the exo-methylene group of (R)-3-methylitaconate catalyzed by this enzyme, providing insights into the enzyme's mechanism and substrate specificity (Pierik et al., 2002).

In the field of biosensor development, an enzymatic biosensor for detecting D-2-hydroxyglutaric acid in serum and urine was developed using a related enzyme, highlighting the potential for medical applications (Wu et al., 2022).

Research on the polymerization of α-methyleneglutarimides to form poly(α-methyleneglutarimide)s has also been reported, indicating applications in materials science (Wang et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Methyleneglutaric acid is the enzyme 2-methyleneglutarate mutase . This enzyme plays a crucial role in the rearrangement of 2-methyleneglutarate to ®-3-methylitaconate .

Mode of Action

This compound interacts with its target, the 2-methyleneglutarate mutase, in a coenzyme-B12-dependent manner . The interaction involves a cyclization/ring-opening (addition/elimination) mechanism, which requires substantially less energy than a fragmentation/recombination mechanism . Even lower in energy requirements are mechanisms involving protonation/deprotonation of the substrates .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the rearrangement of 2-methyleneglutarate to ®-3-methylitaconate . This rearrangement is catalyzed by the enzyme 2-methyleneglutarate mutase .

Pharmacokinetics

The compound’s molecular weight of 1461412 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

The result of the action of this compound is the rearrangement of 2-methyleneglutarate to ®-3-methylitaconate . This rearrangement is crucial for the functioning of the biochemical pathway in which 2-methyleneglutarate mutase is involved .

Propriétés

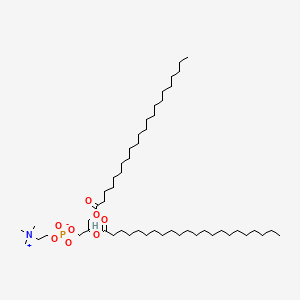

IUPAC Name |

2-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNNYYIZGGDCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189768 | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3621-79-2 | |

| Record name | alpha-Methylene glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLENEGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-methyleneglutaric acid in the reaction catalyzed by α-methyleneglutarate mutase (MGM)?

A1: this compound is the substrate for MGM. The enzyme catalyzes its rearrangement into 3-methylitaconic acid (2-methylene-3-methylsuccinic acid). [] This reaction is proposed to proceed through a radical mechanism involving a cyclopropylcarbinyl radical intermediate. []

Q2: How does the presence of ester groups affect the rate of cyclization in model reactions mimicking the MGM-catalyzed rearrangement?

A2: Research using laser flash photolysis to study model reactions suggests that the presence and position of ester groups can significantly influence the reaction rate. An ester group at the alpha position of the radical was found to accelerate the 3-exo cyclization by a factor of 3, likely due to transition state stabilization. [] Conversely, the presence of ester groups at the C3 position led to a 50-fold decrease in the cyclization rate. []

Q3: What are the limitations of the proposed radical mechanism for the MGM-catalyzed reaction based on kinetic data?

A3: While the radical mechanism involving 3-exo cyclization is plausible, kinetic studies suggest limitations. The estimated overall rate constant for the radical reaction, considering the intermediate partitioning, is significantly lower than what would be required for kinetic competence in the enzymatic reaction. [] This discrepancy suggests that the actual mechanism employed by MGM might involve factors not fully captured by the model reactions, potentially including significant polar effects. []

Q4: Does the dissociation behavior of poly(this compound) (PMGA) resemble that of other dicarboxylic acid polymers?

A4: Interestingly, despite having a charge density double that of poly(acrylic acid) (PAA) and comparable to poly(maleic acid), poly(fumaric acid), and poly(itaconic acid), PMGA exhibits an apparent one-step dissociation similar to PAA. [] This behavior contrasts with the distinct two-step dissociation observed in the other dicarboxylic acid polymers. [] Further investigation using 13C NMR revealed that this behavior arises from the preferential dissociation of carboxyl groups on the side chain of PMGA at low degrees of dissociation (α < 0.4). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester](/img/structure/B1199404.png)